molecular formula C40H76O18S4 B1235211 [(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate

[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate

Cat. No. B1235211
M. Wt: 973.3 g/mol
InChI Key: YIIKXRWDWWBASM-HMZBKAONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate is a natural product found in Micromonospora echinospora with data available.

Scientific Research Applications

Biological Mediator Roles of Hydrogen Sulfide

Biological Mediator Roles : Hydrogen sulfide is known for its diverse biological roles, including neuromodulation, regulation of vascular tone, cytoprotection, anti-inflammation, oxygen sensing, angiogenesis, and mitochondrial energy generation. It's produced by various enzymes and its cellular concentration is determined by the balance between its production and clearance. Polysulfides, a related compound, are found to activate specific channels and regulate cellular activities through sulfurating target cysteine residues. These compounds, along with their interaction with other molecules like nitric oxide, play crucial roles in physiological and pathophysiological responses, highlighting their importance in biological systems (Kimura, 2014).

Catalytic Applications in Chemical Reactions

N-Boc Protection of Amines : The compound 1,3-Disulfonic acid imidazolium hydrogen sulfate is utilized as an efficient and recyclable ionic liquid catalyst for the N-Boc protection of amines. This method offers advantages such as excellent yields, short reaction times, and the ability to reuse the catalyst multiple times without losing its activity, indicating its potential in various synthetic processes (Shirini & Khaligh, 2013).

Sulfur Transformations in Sediments

Anoxic Transformations in Sediments : Hydrogen sulfide participates in sulfur transformations in marine and freshwater sediments, undergoing oxidation to sulfate in anoxic conditions. The presence of certain oxidants like nitrate can stimulate this oxidation process, indicating the dynamic nature of sulfur cycling in sedimentary environments and its potential implications for understanding geological and environmental processes (Elsgaard & Jørgensen, 1992).

properties

Product Name

[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate

Molecular Formula

C40H76O18S4

Molecular Weight

973.3 g/mol

IUPAC Name

[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate

InChI

InChI=1S/C40H76O18S4/c1-35(55-59(42,43)44)27-21-15-14-19-22-28-36-33-37(56-60(45,46)47)29-23-16-11-7-5-8-12-18-25-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-24-17-10-6-3-2-4-9-13-20-26-32-40(41)54-36/h26,32,35-39H,2-25,27-31,33-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)/b32-26+

InChI Key

YIIKXRWDWWBASM-HMZBKAONSA-N

Isomeric SMILES

CC(CCCCCCCC1CC(CCCCCCCCCCCC(CC(CCCCCCCCCCC/C=C/C(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

SMILES

CC(CCCCCCCC1CC(CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

CC(CCCCCCCC1CC(CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

synonyms

dotriacolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate
Reactant of Route 2
[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate
Reactant of Route 3
[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate
Reactant of Route 4
[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate
Reactant of Route 5
[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate
Reactant of Route 6
[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate

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